Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxycyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and cyclopropyl intermediates. One common method involves the following steps:
Formation of the Piperidine Core: Starting with a piperidine derivative, the compound is reacted with a suitable cyclopropyl intermediate under controlled conditions.
Introduction of the Hydroxy Group: The cyclopropyl intermediate is then hydroxylated using reagents such as hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves the esterification of the hydroxylated piperidine with tert-butyl esters under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclopropyl moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to its hydroxycyclopropyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-4-6-10(14)13(16)7-8-13/h10,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGJNQBBMPGPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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